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Compound of Interest

Compound Name: Org 43553

Cat. No.: B1677481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Org 43553, a novel small molecule, and

human chorionic gonadotropin (hCG), the current standard of care, for the induction of

ovulation. The information presented is based on available preclinical and clinical experimental

data to assist researchers and drug development professionals in understanding the key

differences, potential advantages, and underlying mechanisms of these two agents.

Executive Summary
Org 43553 is an orally active, low-molecular-weight agonist of the luteinizing hormone (LH)

receptor, while hCG is a glycoprotein hormone that acts as an LH mimetic. Preclinical and early

clinical data suggest that Org 43553 is a potent inducer of ovulation with a potentially improved

safety profile compared to hCG, particularly concerning the risk of Ovarian Hyperstimulation

Syndrome (OHSS). Key distinctions lie in their route of administration, duration of action, and

specific signaling properties at the LH receptor.

Mechanism of Action
Both Org 43553 and hCG exert their effects by activating the LH receptor (LHR), a G protein-

coupled receptor crucial for final follicular maturation and ovulation. However, their interaction

with the receptor differs significantly.
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hCG, like the endogenous luteinizing hormone (LH), is a large glycoprotein that binds to the

extracellular domain of the LH receptor.[1] This binding initiates a conformational change,

leading to the activation of intracellular signaling cascades, primarily the cyclic AMP (cAMP)

pathway, which is essential for steroidogenesis and ovulation.[2]

Org 43553, in contrast, is a small molecule that acts as an allosteric agonist.[1][3] It binds to a

site within the transmembrane domain of the LH receptor, distinct from the binding site of LH

and hCG.[3] This allosteric binding also induces a conformational change that activates the

receptor, leading to an increase in intracellular cAMP. Interestingly, while both ligands activate

the cAMP pathway, Org 43553 has been shown to be a poor activator of the phospholipase C

(PLC) pathway, which is stimulated by LH. This "signaling-selective" nature of Org 43553 may

contribute to its different physiological effects compared to hCG.

Signaling Pathway Diagram
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Comparative Signaling of hCG and Org 43553 at the LH Receptor
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Caption: Signaling pathways of hCG and Org 43553 at the LH receptor.
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Performance Data
Preclinical Data
Preclinical studies in animal models have demonstrated the efficacy of Org 43553 in inducing

ovulation.

Parameter Org 43553 hCG Animal Model Reference

Route of

Administration
Oral Subcutaneous Rat

Effective Dose

for Ovulation

25-50 mg/kg

(oral)
150 IU/kg (s.c.) Rat

Oral

Bioavailability
~79% Not applicable Rat

Elimination Half-

life
~3.4 hours ~5.6 hours Rat

Oocyte Quality

Normal

fertilization and

implantation

Normal

fertilization and

implantation

Rat

Effect on

Vascular

Permeability

No significant

increase
Increased Rat

Clinical Data
A first-in-human, randomized, placebo-controlled, single-rising-dose trial has evaluated the

safety, pharmacokinetics, and pharmacodynamics of Org 43553 in healthy female volunteers.
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Parameter Org 43553 Placebo Reference

Study Design

Randomized, placebo-

controlled, single-

rising-dose

-

Participants
159 healthy female

volunteers
-

Route of

Administration
Oral Oral

Dosage Range 25-900 mg -

Minimal Effective

Dose for Ovulation
300 mg -

Ovulation Rate at 300

mg
83% -

Time to Peak

Concentration (Tmax)
0.5 - 1 hour -

Elimination Half-life 30 - 47 hours -

Safety
Safe and well-

tolerated
-

Experimental Protocols
Preclinical Ovulation Induction Model (Rat)
Objective: To assess the in vivo efficacy of orally administered Org 43553 to induce ovulation.

Methodology:

Animal Model: Sexually mature female Wistar rats.

Synchronization: Ovarian cycles were synchronized.

Treatment Administration: On the day of proestrus, a GnRH antagonist was administered to

suppress the endogenous LH surge. Subsequently, either vehicle (control), Org 43553 (oral
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gavage), or hCG (subcutaneous injection) was administered.

Ovulation Assessment: On the morning of estrus, the oviducts were isolated, and the number

of cumulus-oocyte complexes was counted under a microscope to determine the ovulation

rate.

Fertility Assessment: In a separate cohort, treated female rats were mated with fertile males.

On day 14 of gestation, the number of implantation sites and viable fetuses was determined.

Clinical Trial Protocol (Phase I)
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of single oral

doses of Org 43553 in healthy female volunteers.

Methodology:

Study Design: A randomized, placebo-controlled, single-rising-dose study.

Participants: Healthy female volunteers of reproductive age with confirmed ovulation in a

preceding cycle.

Ovarian Stimulation: Participants underwent ovarian stimulation with recombinant FSH to

induce follicular development.

Pituitary Suppression: A GnRH antagonist was administered to prevent a premature

endogenous LH surge.

Treatment Administration: Once a dominant follicle of appropriate size was observed, a

single oral dose of Org 43553 (ranging from 25 to 900 mg) or placebo was administered.

Pharmacokinetic Assessment: Blood samples were collected at predefined time points to

determine the pharmacokinetic profile of Org 43553.

Pharmacodynamic Assessment (Ovulation): Ovulation was confirmed by a mid-luteal phase

serum progesterone concentration of ≥15 nmol/L and follicular collapse observed via

transvaginal ultrasound.

Experimental Workflow Diagram
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Workflow for Phase I Clinical Trial of Org 43553
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Caption: Simplified workflow of the Phase I clinical trial for Org 43553.
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Discussion and Future Perspectives
The available data position Org 43553 as a promising oral alternative to injectable hCG for

ovulation induction. Its distinct allosteric mechanism of action and signaling profile may offer a

therapeutic advantage. The shorter half-life observed in preclinical studies and the potential for

reduced impact on vascular permeability suggest a lower risk of OHSS, a significant concern

with hCG treatment.

However, it is crucial to note that the clinical data for Org 43553 is still in its early stages. While

the Phase I trial demonstrated proof-of-concept for ovulation induction, larger-scale Phase II

and III trials are necessary to establish its efficacy and safety in a broader patient population,

including infertile women undergoing assisted reproductive technologies. Direct head-to-head

comparative trials with hCG will be essential to definitively determine its clinical utility, including

pregnancy and live birth rates.

For drug development professionals, the success of Org 43553 could pave the way for a new

class of orally active, small-molecule gonadotropin receptor modulators, potentially

transforming the landscape of fertility treatments by offering a more patient-friendly and

potentially safer alternative to injectable protein hormones. Further research into the nuances

of its signaling-selective properties could also provide valuable insights into the specific roles of

different LH receptor-mediated pathways in ovarian physiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [A Comparative Guide to Ovulation Induction: Org 43553
vs. hCG]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677481#org-43553-versus-hcg-for-ovulation-
induction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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